molecular formula C₂₈H₂₄D₄F₂N₆O₇S₂ B1155117 Flomoxef Benzhydryl Ester-d4

Flomoxef Benzhydryl Ester-d4

Katalognummer: B1155117
Molekulargewicht: 666.71
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Flomoxef Benzhydryl Ester-d4, also known as Flomoxef Benzhydryl Ester-d4, is a useful research compound. Its molecular formula is C₂₈H₂₄D₄F₂N₆O₇S₂ and its molecular weight is 666.71. The purity is usually 95%.
BenchChem offers high-quality Flomoxef Benzhydryl Ester-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Flomoxef Benzhydryl Ester-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C₂₈H₂₄D₄F₂N₆O₇S₂

Molekulargewicht

666.71

Synonyme

7-[[2-[(Difluoromethyl)thio]acetyl]amino]-3-[[[1-(2-hydroxyethyl)-1H-tetrazol-5-yl]thio]methyl]-7-methoxy-8-oxo-5-Oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenyl Methyl Ester-d4

Herkunft des Produkts

United States

Q & A

Q. What validated analytical methods are recommended for assessing the purity and structural integrity of Flomoxef Benzhydryl Ester-d4 in experimental settings?

To ensure accurate characterization, researchers should employ tandem techniques such as:

  • High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) for quantifying isotopic purity and detecting trace impurities.
  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm deuterium incorporation at benzhydryl positions and verify ester stability under experimental conditions.
  • Fourier-Transform Infrared Spectroscopy (FTIR) to monitor functional group integrity, particularly β-lactam ring preservation. Cross-validation with reference standards is critical for method robustness .

Q. How can researchers mitigate degradation of Flomoxef Benzhydryl Ester-d4 during in vitro stability studies?

Stability protocols should include:

  • Controlled storage conditions : -80°C in anhydrous dimethyl sulfoxide (DMSO) or phosphate-buffered saline (PBS) at pH 7.4 to minimize hydrolysis of the ester moiety.
  • Real-time stability monitoring : Use accelerated stability testing (e.g., elevated temperatures at 40°C/75% relative humidity) to model degradation kinetics. Analytical intervals should align with the compound’s half-life, as extrapolated from Arrhenius equation-derived activation energy calculations .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in clinical efficacy data for Flomoxef Benzhydryl Ester-d4, particularly in neonatal sepsis models?

Discrepancies in outcomes (e.g., microbiological vs. clinical success rates) often arise from:

  • Population heterogeneity : Stratify neonates by gestational age, postnatal age, and renal function, as these covariates significantly alter drug clearance .
  • Pathogen-specific factors : Perform extended-spectrum β-lactamase (ESBL) genotyping to differentiate isolates with AmpC versus non-AmpC resistance mechanisms, as flomoxef’s efficacy is compromised against AmpC-overproducing strains .
  • Pharmacokinetic/Pharmacodynamic (PK/PD) discordance : Use Monte Carlo simulations to assess target attainment (e.g., % time > MIC) across subpopulations. For neonates, body weight and postnatal age must be integrated into PopPK models to optimize dosing intervals .

Q. How can researchers integrate non-English pharmacokinetic data into neonatal PopPK models for Flomoxef Benzhydryl Ester-d4?

Key steps include:

  • Data extraction : Leverage translation tools (e.g., Google Translate API) with manual validation by bilingual experts to minimize errors in dosing, covariates (e.g., body weight, serum creatinine), and outcome metrics .
  • Covariate adjustment : Normalize parameters (e.g., clearance, volume of distribution) using allometric scaling for body weight and maturation functions for postnatal age. Retrospective validation against English-language datasets (e.g., Lee et al., 2006; Matsumura et al., 2015) ensures model generalizability .

Q. What experimental designs are optimal for evaluating Flomoxef Benzhydryl Ester-d4’s metabolic pathways in hepatic microsome assays?

  • Phase I metabolism profiling : Incubate the compound with human liver microsomes (HLMs) and NADPH, followed by LC-MS/MS to identify oxidative metabolites (e.g., benzhydryl hydroxylation).
  • Enzyme inhibition studies : Co-incubate with CYP3A4/2C9 isoform-specific inhibitors (e.g., ketoconazole, sulfaphenazole) to delineate primary metabolic routes.
  • Deuterium isotope effects : Compare metabolic rates between deuterated and non-deuterated analogs to assess isotopic impacts on enzyme kinetics .

Data Analysis & Reporting

Q. How should researchers address uncertainties in pharmacokinetic parameter estimates derived from sparse neonatal data?

  • Bayesian hierarchical modeling : Incorporate prior distributions from adult or pediatric PopPK studies to stabilize parameter estimates.
  • Bootstrap resampling : Perform 1,000+ iterations to quantify confidence intervals for clearance and volume of distribution, ensuring robustness against outliers .
  • Sensitivity analysis : Test covariate effects (e.g., renal function, concurrent medications) using stepwise forward inclusion/backward elimination to identify clinically actionable variables .

Q. What statistical frameworks are recommended for analyzing dose-response relationships in neonatal sepsis trials involving Flomoxef Benzhydryl Ester-d4?

  • Time-to-event analysis : Use Cox proportional hazards models with frailty terms to account for inter-center variability in multicenter trials.
  • Microbiological eradication as a surrogate endpoint : Apply logistic regression with adjustment for baseline pathogen MIC values and ESBL genotypes.
  • Handling missing data : Implement multiple imputation (e.g., MICE algorithm) for covariates like birth weight and gestational age, validated via Rubin’s rules .

Ethical & Methodological Compliance

Q. How can researchers ensure ethical rigor when recruiting neonates for Flomoxef Benzhydryl Ester-d4 pharmacokinetic studies?

  • Informed consent protocols : Utilize dual-layer consent (parental + institutional review board approval) with dynamic re-consent processes for long-term follow-up.
  • Covariate transparency : Disclose exclusion criteria (e.g., congenital anomalies, renal impairment) in trial registries to mitigate selection bias .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.